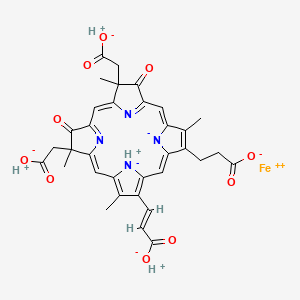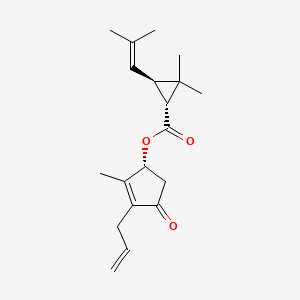
(+)-trans-(R)-allethrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-trans-(R)-allethrin is a (+)-trans-allethrin. It is an enantiomer of a (-)-trans-(S)-allethrin.
Wissenschaftliche Forschungsanwendungen
Allethrin-induced Genotoxicity and Oxidative Stress
A study by Srivastava et al. (2012) investigated the genotoxic potential of allethrin in Swiss albino mice, revealing oxidative damage-mediated genotoxicity. Allethrin was found to induce chromosome aberrations and micronuclei in mouse bone marrow cells, signifying its mutagenic potential. The study also observed a dose-dependent increase in reactive oxygen species and lipid peroxidation, alongside a decrease in antioxidant enzymes, indicating allethrin's pro-oxidant potential. These findings suggest the need for caution in allethrin's usage due to its potential to cause genetic damage and oxidative stress in non-target organisms (Srivastava et al., 2012).
Biodegradation of Allethrin
Research by Bhatt et al. (2020) focused on the biodegradation of allethrin using a newly isolated bacterial strain, Sphingomonas trueperi CW3. The study demonstrated that this strain could effectively degrade allethrin, reducing its concentration significantly over seven days. This biodegradation process involved the cleavage of the ester bond and degradation of the five-carbon rings, suggesting a potential bioremediation approach to mitigate allethrin's environmental impacts. The strain also showed the capability to degrade other synthetic pyrethroids, indicating its broad application in bioremediation efforts (Bhatt et al., 2020).
Electrochemical Analysis of Allethrin
An electrochemical study by Sreedhar et al. (2004) explored the reducibility of allethrin using techniques like polarography and voltammetry. The study found allethrin to be electrochemically reducible across a wide pH range, undergoing a single-step irreversible and diffusion-controlled reduction. This electrochemical behavior of allethrin could provide insights into its reactivity and stability, contributing to the understanding of its environmental fate and the development of detection methods for allethrin in various matrices (Sreedhar et al., 2004).
Neurotoxicity and Oxidative Stress Induced by Allethrin
Castillo et al. (2022) examined the neurotoxic effects of allethrin on SH-SY5Y cells, identifying significant increases in reactive oxygen species and lipid peroxidation at certain concentrations. The study suggested that allethrin could affect the inflammasome complex and apoptosis gene expression, indicating its potential to induce neurotoxicity through oxidative stress and inflammasome pathways. This research underscores the importance of understanding allethrin's neurotoxic potential, especially considering its widespread use as an insecticide (Castillo et al., 2022).
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17+/m1/s1 |
InChI-Schlüssel |
ZCVAOQKBXKSDMS-OIISXLGYSA-N |
Isomerische SMILES |
CC1=C(C(=O)C[C@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Kanonische SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1239520.png)

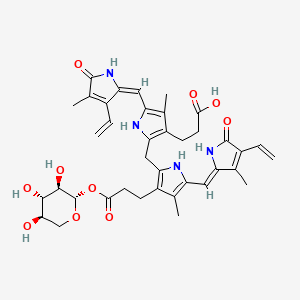
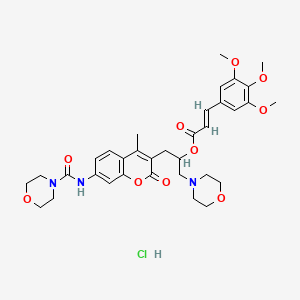
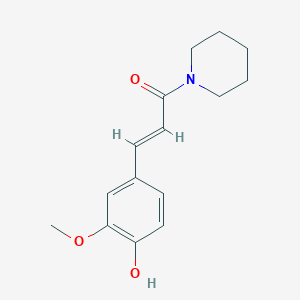
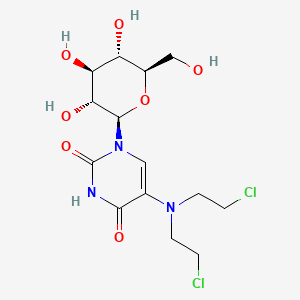





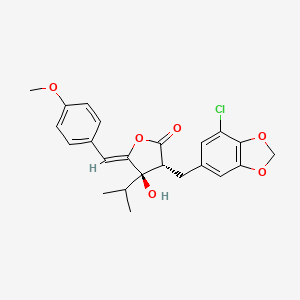
![[(4E,6E,10E)-20,22-Dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1239542.png)
